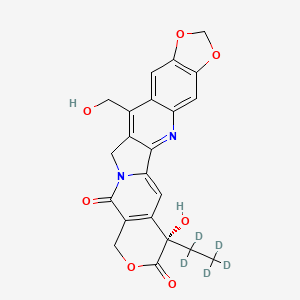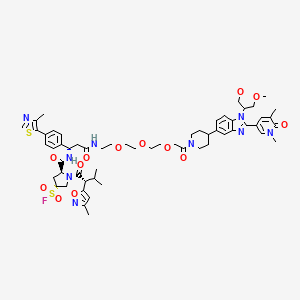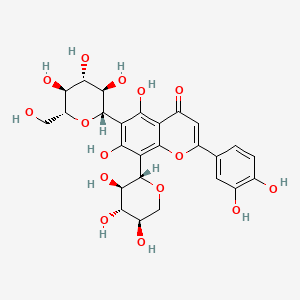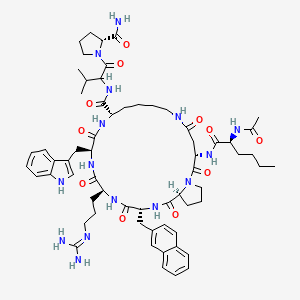
SIRT5 inhibitor 8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SIRT5 inhibitor 8 is a compound specifically designed to inhibit the activity of sirtuin 5 (SIRT5), a member of the sirtuin family of proteins. Sirtuins are nicotinamide adenine dinucleotide (NAD+)-dependent deacylases that play crucial roles in regulating various metabolic processes, including gene expression, stress response, and aging. SIRT5, in particular, is known for its ability to remove succinyl, malonyl, and glutaryl groups from lysine residues on proteins, thereby modulating their function .
Méthodes De Préparation
The synthesis of SIRT5 inhibitor 8 involves the creation of a cyclic pentapeptide with a central Nε-carboxyethyl-thiocarbamoyl-lysine residue. This compound is synthesized through a series of steps that include peptide coupling reactions and cyclization. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The cyclization step is crucial for the stability and activity of the inhibitor .
Analyse Des Réactions Chimiques
SIRT5 inhibitor 8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the thiocarbamoyl group, altering the inhibitor’s activity.
Substitution: Various substitution reactions can occur at the lysine residue, potentially affecting the inhibitor’s binding affinity to SIRT5.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
SIRT5 inhibitor 8 has several scientific research applications:
Chemistry: The compound is used to study the deacylation activity of SIRT5 and its role in various metabolic pathways.
Biology: Researchers use this compound to investigate the biological functions of SIRT5, including its involvement in cellular metabolism and stress response.
Medicine: The inhibitor is explored for its potential therapeutic applications in treating diseases associated with abnormal SIRT5 activity, such as cancer and neurodegenerative disorders.
Industry: This compound is utilized in the development of new drugs targeting metabolic diseases and in the study of protein post-translational modifications .
Mécanisme D'action
SIRT5 inhibitor 8 exerts its effects by binding to the active site of SIRT5, thereby preventing the enzyme from catalyzing the removal of succinyl, malonyl, and glutaryl groups from lysine residues on target proteins. This inhibition disrupts the normal function of SIRT5, leading to alterations in cellular metabolism and other processes regulated by SIRT5. The molecular targets and pathways involved include key metabolic enzymes and signaling pathways that are modulated by lysine acylation .
Comparaison Avec Des Composés Similaires
SIRT5 inhibitor 8 is unique compared to other sirtuin inhibitors due to its high selectivity for SIRT5 over other sirtuin family members. Similar compounds include:
DK1-04: A dipeptide SIRT5 selective inhibitor containing a lysine with a thiourea moiety.
Aryl Fluorosulfate Based Inhibitors: These inhibitors covalently target the SIRT5 lysine deacylase and have shown promise in cellular and animal models.
Piceatannol: A natural compound that stimulates SIRT5 and inhibits SIRT3.
This compound stands out due to its cyclic structure, which enhances its stability and selectivity, making it a valuable tool for studying SIRT5 function and developing potential therapeutic agents .
Propriétés
Formule moléculaire |
C22H25ClN8O2S |
|---|---|
Poids moléculaire |
501.0 g/mol |
Nom IUPAC |
3-[3-[[4-anilino-6-(2-chloroanilino)-1,3,5-triazin-2-yl]amino]propylcarbamothioylamino]propanoic acid |
InChI |
InChI=1S/C22H25ClN8O2S/c23-16-9-4-5-10-17(16)28-21-30-19(29-20(31-21)27-15-7-2-1-3-8-15)24-12-6-13-25-22(34)26-14-11-18(32)33/h1-5,7-10H,6,11-14H2,(H,32,33)(H2,25,26,34)(H3,24,27,28,29,30,31) |
Clé InChI |
GYRJFKFZTHWZOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCCNC(=S)NCCC(=O)O)NC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12371191.png)
![methyl (1S,2S,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate](/img/structure/B12371194.png)



![3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile](/img/structure/B12371235.png)


![Disodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate](/img/structure/B12371248.png)




